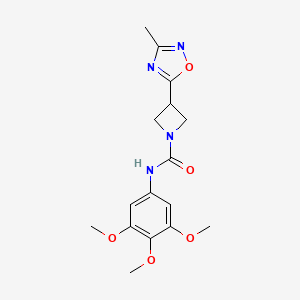![molecular formula C13H13Cl2N3O B6478021 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole CAS No. 1327528-86-8](/img/structure/B6478021.png)
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole, also known as 5-DCPMO, is a novel oxadiazole-based compound that is being studied for its potential applications in scientific research. It is an organic compound that is composed of nitrogen, oxygen, carbon, and chlorine atoms. This compound has been found to be non-toxic and has shown promise in a variety of studies.
Applications De Recherche Scientifique
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme phosphoinositide-3-kinase (PI3K). PI3K is an important enzyme involved in cell signaling pathways, and its inhibition has been studied for its potential therapeutic applications in cancer, inflammation, and diabetes. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition has been studied for its potential therapeutic applications in Alzheimer’s disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of the target enzymes, PI3K and AChE. It is thought that the compound binds to the active sites of these enzymes and prevents them from carrying out their normal functions. This in turn inhibits the signaling pathways that these enzymes are involved in and may lead to the therapeutic effects that have been observed in studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in studies that have been conducted, the compound has been found to inhibit the activity of PI3K and AChE, as discussed above. In addition, the compound has been found to be non-toxic and has shown promise as an effective inhibitor of these enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole for lab experiments is its non-toxicity. This makes it an ideal compound for use in laboratory studies, as it does not pose any risks to the researchers or the environment. Additionally, the compound has been found to be an effective inhibitor of PI3K and AChE, making it a useful tool for studying these enzymes and their roles in various signaling pathways.
One limitation of using this compound for lab experiments is that its mechanism of action is not yet fully understood. As such, it is not yet clear how the compound is interacting with the target enzymes and what effects this is having on the signaling pathways that they are involved in. Additionally, the compound has not yet been tested in clinical trials, so its potential therapeutic applications are still unknown.
Orientations Futures
There are a number of potential future directions for the study of 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole. The compound could be studied further to better understand its mechanism of action and how it is interacting with the target enzymes. Additionally, the compound could be tested in clinical trials to evaluate its potential therapeutic applications in cancer, inflammation, diabetes, and other diseases. Finally, the compound could be studied further to explore its potential applications in other areas, such as drug delivery and biotechnology.
Méthodes De Synthèse
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole can be synthesized using a variety of methods. One method involves the reaction of 2,4-dichlorophenylmethylazetidine and 3-methyl-1,2,4-oxadiazole in the presence of a base catalyst. This reaction is carried out at a temperature of 70-80°C for 6-8 hours in an inert atmosphere to yield the desired compound. Another method involves the reaction of 2,4-dichlorophenylmethylazetidine and 3-methyl-1,2,4-oxadiazole in the presence of a palladium-catalyzed cross-coupling reaction. This reaction is carried out at a temperature of 80-90°C for 8-10 hours in an inert atmosphere to yield the desired compound.
Propriétés
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNGKKMPXGAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6477945.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477954.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6477961.png)
![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477966.png)
![3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477977.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B6477986.png)
![1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477987.png)
![3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6477995.png)
![7-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6478004.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B6478017.png)

![2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B6478029.png)
